![molecular formula C19H22ClN3O B5786271 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide](/img/structure/B5786271.png)
2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide
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Overview
Description
2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide, also known as BPCA, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in the field of medicinal chemistry due to its various pharmacological properties.
Mechanism of Action
2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of this receptor, 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide reduces the release of dopamine in these pathways, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to reduce the locomotor activity of rats, which is indicative of its sedative properties. 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide has been shown to have a high affinity for the dopamine D3 receptor, with a binding affinity that is several times higher than that of other dopamine receptors.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide in lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. However, the limitations of using 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide include its relatively low potency compared to other dopamine D3 receptor antagonists and its potential for off-target effects.
Future Directions
There are several potential future directions for the study of 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide. One area of research could focus on the development of more potent and selective dopamine D3 receptor antagonists based on the structure of 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide. Another area of research could explore the potential use of 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide in the treatment of other disorders such as addiction and Parkinson's disease. Finally, the development of new animal models that more accurately reflect the pathophysiology of human diseases could provide new insights into the therapeutic potential of 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide.
Synthesis Methods
The synthesis of 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide involves the reaction of 3-chlorobenzoyl chloride with benzylpiperazine in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide has been extensively studied for its potential use in the treatment of various diseases such as depression, anxiety, and schizophrenia. It has been found to act as a potent and selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. 2-(4-benzyl-1-piperazinyl)-N-(3-chlorophenyl)acetamide has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c20-17-7-4-8-18(13-17)21-19(24)15-23-11-9-22(10-12-23)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMZDXYMVLUSNAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>51.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645406 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)acetamide |
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